molecular formula C16H15N3O3 B2889093 2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE CAS No. 1421493-48-2

2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE

Cat. No.: B2889093
CAS No.: 1421493-48-2
M. Wt: 297.314
InChI Key: FIQSDZGXYRUHGQ-UHFFFAOYSA-N
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Description

2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE is a complex organic compound that features both indole and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and oxazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to enhance the reaction rate and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new functionalized derivatives .

Scientific Research Applications

2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE apart from these similar compounds is its unique combination of indole and oxazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-10-8-11(22-19-10)6-7-17-16(21)15(20)13-9-18-14-5-3-2-4-12(13)14/h2-5,8-9,18H,6-7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQSDZGXYRUHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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